7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
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Overview
Description
7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a pyrrole ring and a benzodioxin moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine typically involves the reaction of a pyrrole derivative with a benzodioxin precursor. One common method includes the use of a cross-coupling reaction between a pyrrole ring and an acyl (bromo)acetylene, followed by the addition of propargylamine to form the desired product . The reaction conditions often involve the use of solid alumina and room temperature for the initial coupling, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety protocols for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or benzodioxin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Shares the benzodioxin moiety but differs in the attached functional groups.
Pyrrolopyrazine derivatives: Contain a pyrrole ring but have different structural arrangements and properties.
Uniqueness
7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is unique due to its specific combination of a pyrrole ring and a benzodioxin moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-pyrrol-1-yl-2,3-dihydro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-7-11-12(16-6-5-15-11)8-10(9)14-3-1-2-4-14/h1-4,7-8H,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDUGYONLYGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N3C=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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